molecular formula C19H24N2O4S2 B2660158 methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate CAS No. 1396863-77-6

methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate

Cat. No. B2660158
CAS RN: 1396863-77-6
M. Wt: 408.53
InChI Key: PHJZURZXACRKNN-UHFFFAOYSA-N
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Description

The compound “methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” is a complex organic molecule that contains several functional groups, including a thiophene, piperidine, sulfamoyl, and benzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene and benzoate groups are aromatic, meaning they contain a ring of atoms with delocalized electrons. The piperidine group is a six-membered ring containing one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzoate group could undergo reactions typical of esters, such as hydrolysis. The sulfamoyl group might be susceptible to reactions with bases or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties could be predicted based on its structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it might interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation hazard. The compound could also be harmful if ingested or if it comes into contact with the skin or eyes .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Researchers might also investigate ways to synthesize the compound more efficiently or to modify its structure to enhance its properties .

properties

IUPAC Name

methyl 4-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-25-19(22)17-2-4-18(5-3-17)27(23,24)20-12-15-6-9-21(10-7-15)13-16-8-11-26-14-16/h2-5,8,11,14-15,20H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJZURZXACRKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate

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